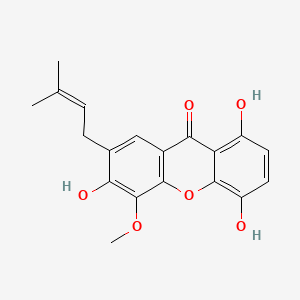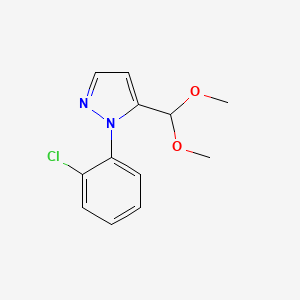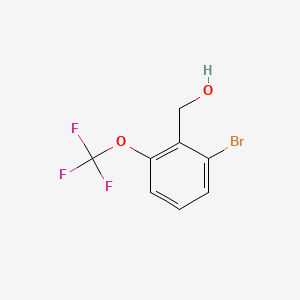
(2-Bromo-6-(trifluoromethoxy)phenyl)methanol
Vue d'ensemble
Description
(2-Bromo-6-(trifluoromethoxy)phenyl)methanol, also known by its IUPAC name [2-bromo-6-(trifluoromethoxy)phenyl]methanol, is a chemical compound with the molecular formula C8H6BrF3O2 . It has a molecular weight of 271.03 .
Molecular Structure Analysis
The InChI code for (2-Bromo-6-(trifluoromethoxy)phenyl)methanol is 1S/C8H6BrF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3,13H,4H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
(2-Bromo-6-(trifluoromethoxy)phenyl)methanol is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the sources I found.
Applications De Recherche Scientifique
Synthesis of Naphthalenes and Arynes
One study describes the synthesis pathway involving (2-Bromo-6-(trifluoromethoxy)phenyl)methanol as an intermediate for generating naphthalenes and arynes. This process involves the treatment of related bromo-trifluoromethoxybenzenes with lithium diisopropylamide (LDA) and subsequent transformations to yield naphthalene derivatives through aryne intermediates. Such derivatives are significant for their applications in material science and pharmaceuticals due to their aromatic and electron-withdrawing properties, which can contribute to the development of novel compounds with enhanced stability and activity (Schlosser & Castagnetti, 2001).
Mercury-mediated Synthesis
Another application is found in the mercury-mediated synthesis, where derivatives of (2-Bromo-6-(trifluoromethoxy)phenyl)methanol are used as intermediates in the formation of fluorinated compounds. Such processes highlight the compound's utility in organometallic chemistry for introducing fluorinated side chains into aromatic compounds, which is of interest for developing molecules with improved pharmacokinetic properties (Seyferth & Murphy, 1973).
Structural Analysis of Alcohol Salts
Research on tris(2-(dimethylamino)phenyl)methanol salts has provided insights into the structural behavior of such compounds in different solvents. X-ray crystallography and NMR spectroscopy studies reveal the influence of anions and solvent composition on the hydrogen bonding and conformational dynamics of these complexes. This research is pertinent for understanding the solvation effects and molecular interactions in various chemical environments, which can inform the design of solvent systems for optimizing reactions and material properties (Zhang et al., 2015).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
[2-bromo-6-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDOTSMDADDJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CO)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735735 | |
| Record name | [2-Bromo-6-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-6-(trifluoromethoxy)phenyl)methanol | |
CAS RN |
1253189-03-5 | |
| Record name | [2-Bromo-6-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B596538.png)
![6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one](/img/structure/B596541.png)
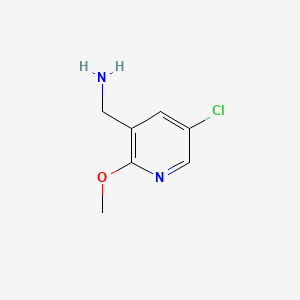
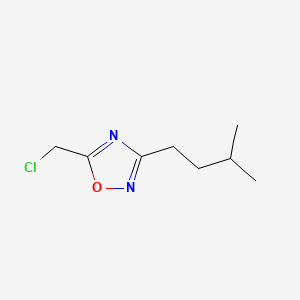

![7-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596548.png)
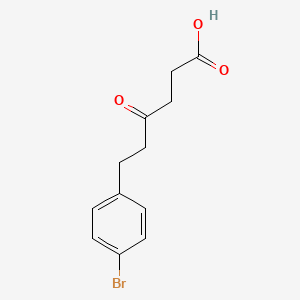
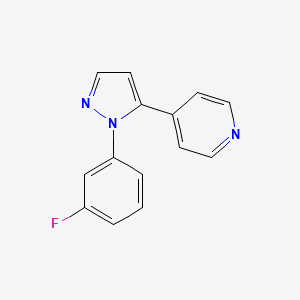
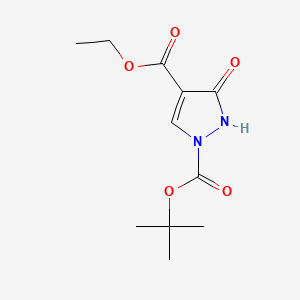
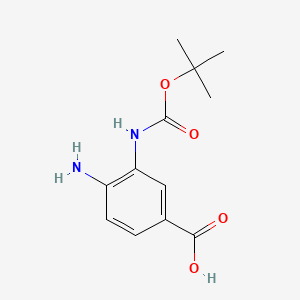

![2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B596555.png)
